Cas no 941901-08-2 (N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
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- Inchi: 1S/C18H16ClFN2O3S2/c1-11-4-9-14(19)17-16(11)22-18(26-17)21-15(23)3-2-10-27(24,25)13-7-5-12(20)6-8-13/h4-9H,2-3,10H2,1H3,(H,21,22,23)
- InChI Key: DKYMZDCAZBEQKN-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(C)C=CC(Cl)=C2S1)(=O)CCCS(C1=CC=C(F)C=C1)(=O)=O
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2815-0494-2μmol |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-5μmol |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-10μmol |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-20μmol |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-1mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-2mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-3mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-4mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-5mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2815-0494-10mg |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide |
941901-08-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2): An Overview
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
The structure of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide features a benzothiazole core with a chloro and methyl substitution on the benzene ring, and a fluorobenzenesulfonyl group attached to a butanamide moiety. This unique combination of functional groups imparts the compound with specific pharmacological properties that make it a promising candidate for various therapeutic applications.
Recent studies have focused on the potential of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The pharmacokinetic profile of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide has also been investigated. Research has shown that the compound exhibits good oral bioavailability and a favorable distribution profile, making it suitable for further development as an oral therapeutic agent. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in clinical trials.
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the benzothiazole core, the introduction of the chloro and methyl substituents, and the attachment of the fluorobenzenesulfonyl group via a sulfonylation reaction. The overall synthetic route is well-documented in the literature and can be adapted for large-scale production if necessary.
In conclusion, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS No. 941901-08-2) is a promising compound with potential applications in both anti-inflammatory and anticancer therapy. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for its potential use in clinical settings. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available for treating various diseases.
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